molecular formula C7H6O2 B3347645 1-(furan-2-yl)prop-2-en-1-one CAS No. 14123-26-3

1-(furan-2-yl)prop-2-en-1-one

Cat. No.: B3347645
CAS No.: 14123-26-3
M. Wt: 122.12 g/mol
InChI Key: DBTNNHQROYDOOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Furan-2-yl)prop-2-en-1-one can be synthesized through an aldol condensation reaction. The typical synthetic route involves the reaction of 2-acetylfuran with benzaldehyde under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid in an acetic acid solution . The reaction proceeds as follows:

2-Acetylfuran+BenzaldehydeThis compound\text{2-Acetylfuran} + \text{Benzaldehyde} \rightarrow \text{this compound} 2-Acetylfuran+Benzaldehyde→this compound

The reaction mixture is stirred at room temperature for several hours until the desired product precipitates out as a solid. The product is then filtered, washed, and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

1-(Furan-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation and nitration.

    Addition: The α,β-unsaturated carbonyl system can participate in Michael addition reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenation with bromine (Br₂) or nitration with nitric acid (HNO₃).

    Addition: Michael addition with nucleophiles such as thiols or amines.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: 1-(Furan-2-yl)propan-1-ol.

    Substitution: Halogenated or nitrated furan derivatives.

    Addition: Michael adducts with various nucleophiles.

Scientific Research Applications

1-(Furan-2-yl)prop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(furan-2-yl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes. For example, it has been shown to inhibit tyrosinase, an enzyme involved in melanin synthesis . The compound binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin. This inhibition can lead to decreased melanin production, making it a potential candidate for skin-lightening agents.

Comparison with Similar Compounds

1-(Furan-2-yl)prop-2-en-1-one can be compared with other chalcones and furan derivatives:

    Chalcones: Similar to other chalcones, it has an α,β-unsaturated carbonyl system, but the presence of the furan ring imparts unique electronic and steric properties.

    Furan Derivatives: Compared to other furan derivatives, it has a conjugated system that enhances its reactivity and potential biological activities.

List of Similar Compounds

    1-(Thiophen-2-yl)prop-2-en-1-one: A thiophene analog with similar reactivity.

    1-(Pyridin-2-yl)prop-2-en-1-one: A pyridine analog with potential biological activities.

    1-(Benzofuran-2-yl)prop-2-en-1-one: A benzofuran analog with enhanced stability and reactivity.

Properties

IUPAC Name

1-(furan-2-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O2/c1-2-6(8)7-4-3-5-9-7/h2-5H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBTNNHQROYDOOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)C1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70482915
Record name 2-Propen-1-one, 1-(2-furanyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70482915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14123-26-3
Record name 2-Propen-1-one, 1-(2-furanyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70482915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Acryloyl chloride (0.45 g), furan (0.34 g), and AlCl3 (0.66 g) were reacted in CH2Cl2 at −60° C.
Quantity
0.45 g
Type
reactant
Reaction Step One
Name
Quantity
0.34 g
Type
reactant
Reaction Step One
Name
Quantity
0.66 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(furan-2-yl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
1-(furan-2-yl)prop-2-en-1-one
Reactant of Route 3
1-(furan-2-yl)prop-2-en-1-one
Reactant of Route 4
Reactant of Route 4
1-(furan-2-yl)prop-2-en-1-one
Reactant of Route 5
1-(furan-2-yl)prop-2-en-1-one
Reactant of Route 6
Reactant of Route 6
1-(furan-2-yl)prop-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.